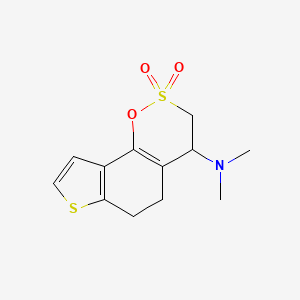
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine is a complex organic compound that features a unique combination of sulfur, oxygen, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:
- Formation of the thieno[2,3-h][1,2]benzoxathiin core through cyclization reactions.
- Introduction of the dioxido groups via oxidation reactions.
- Attachment of the N,N-dimethylamine group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Weitere Oxidation der Schwefelatome.
Reduktion: Reduktion der Dioxidogruppen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen an den Stickstoff- oder Schwefelatomen.
Übliche Reagenzien und Bedingungen
Oxidation: Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren.
Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Verwendung von Halogenierungsmitteln oder anderen Elektrophilen/Nukleophilen unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise könnte Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen könnten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Potenzielle Verwendung als Sonde oder Inhibitor in biochemischen Studien.
Medizin: Untersuchung seiner pharmakologischen Eigenschaften für potenzielle therapeutische Anwendungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme oder Rezeptoren, die Veränderung ihrer Aktivität oder die Teilnahme an Redoxreaktionen umfassen, die zelluläre Prozesse beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in redox reactions that affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thieno[2,3-h][1,2]benzoxathiinderivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.
Sulfoxide und Sulfone: Verbindungen mit ähnlichen Oxidationsstufen von Schwefel.
N,N-Dimethylaminerivate: Verbindungen mit ähnlichen stickstoffhaltigen funktionellen Gruppen.
Einzigartigkeit
N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
84670-67-7 |
|---|---|
Molekularformel |
C12H15NO3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine |
InChI |
InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
LGKROVPAKMOXGW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)
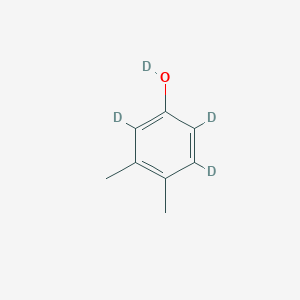
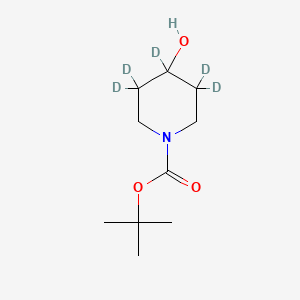
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
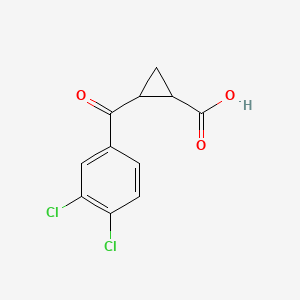
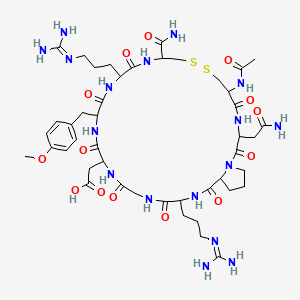
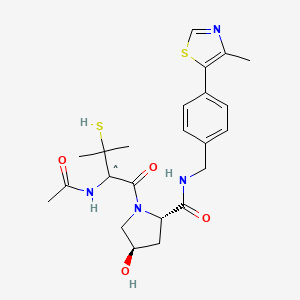

![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)

